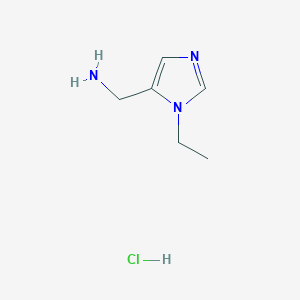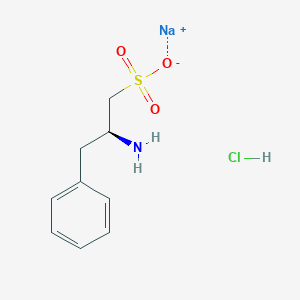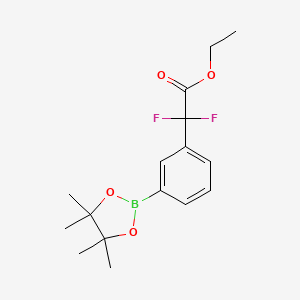
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of iodine, trifluoromethylthio, and hydrazine functional groups, making it a unique and interesting subject for chemical research.
準備方法
The synthesis of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-iodo-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis and purification would apply.
化学反応の分析
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
作用機序
The mechanism of action of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
類似化合物との比較
Similar compounds to 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine include:
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with the trifluoromethylthio group in a different position.
1-(3-Bromo-2-(trifluoromethylthio)phenyl)hydrazine: This compound replaces the iodine atom with bromine, leading to different reactivity and properties.
1-(3-Iodo-2-(trifluoromethylsulfonyl)phenyl)hydrazine: This compound has a sulfonyl group instead of a thio group, which can significantly alter its chemical behavior.
特性
分子式 |
C7H6F3IN2S |
|---|---|
分子量 |
334.10 g/mol |
IUPAC名 |
[3-iodo-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-4(11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
InChIキー |
VUNFQEPVJDXDOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)SC(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















